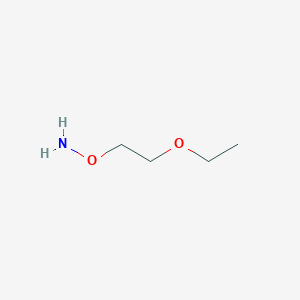![molecular formula C8H15NO B3143971 (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 540787-92-6](/img/structure/B3143971.png)
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . The process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol has been reacted with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C in a large-scale reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has a density of 1.3±0.1 g/cm³, a boiling point of 280.3±23.0 °C at 760 mmHg, and a flash point of 123.3±22.6 °C .Wissenschaftliche Forschungsanwendungen
Methanol in Illegally Produced Alcoholic Beverages
This study focused on identifying methanol and its metabolites in illegally produced alcoholic beverages. Methanol was detected in a significant majority of the samples, indicating a high prevalence of methanol use in counterfeit alcohol production due to its low cost, posing serious health risks (Arslan et al., 2015).
Metabolites of n-Hexane and Cyclohexane
This research evaluated the urinary metabolites of solvents like n-hexane and cyclohexane in workers of a shoe factory, finding specific metabolites related to exposure to these compounds. The identification of 2,5-Hexanedione as a principal metabolite suggests a shared metabolic pathway in humans and animals and indicates its role in neuropathies caused by n-hexane (Perbellini, Brugnone, & Pavan, 1980).
Volatile Metabolites of Pathogens for Diagnostic Purposes
A systematic review highlighted the production of specific volatile organic compounds (VOCs) by pathogenic bacteria. These VOCs, distinct for each bacteria type, could potentially serve as non-invasive biological markers for rapid identification and diagnosis in critically ill patients, presenting a new frontier in medical diagnostics (Bos, Sterk, & Schultz, 2013).
Methanol's Role in Fatty Acid Methyl Ester Synthesis
The study investigated the presence of fatty acid methyl esters (FAMEs) in human plasma, particularly after ethanol intake, suggesting that methanol could promote FAME synthesis similarly to ethanol. This research offers insights into the metabolic pathways of methanol and its potential association with liver disease, expanding our understanding of methanol's role in human metabolism (Aleryani, Cluette-Brown, & Khan, 2005).
Eigenschaften
IUPAC Name |
[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWQEDJUAJEAU-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](NC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione](/img/structure/B3143922.png)








